molecular formula C12H18N2O4S B2623171 Tert-butyl (4-sulfamoylbenzyl)carbamate CAS No. 206265-18-1

Tert-butyl (4-sulfamoylbenzyl)carbamate

Cat. No.: B2623171
CAS No.: 206265-18-1
M. Wt: 286.35
InChI Key: ZEAGKJDZJJRIKY-UHFFFAOYSA-N
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Description

Tert-butyl (4-sulfamoylbenzyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful protecting group that can be removed under mild conditions. The sulfamoyl group adds further functionality, making this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-sulfamoylbenzyl)carbamate typically involves the reaction of 4-sulfamoylbenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product. The general reaction scheme is as follows:

[ \text{4-sulfamoylbenzylamine} + \text{Boc}_2\text{O} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-sulfamoylbenzyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-sulfamoylbenzylamine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 4-sulfamoylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Tert-butyl (4-sulfamoylbenzyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-sulfamoylbenzyl)carbamate involves the interaction of its functional groups with specific molecular targets. The carbamate group can form stable complexes with amines, protecting them during chemical reactions. The sulfamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.

    4-sulfamoylbenzylamine: The amine precursor used in the synthesis of tert-butyl (4-sulfamoylbenzyl)carbamate.

    Di-tert-butyl dicarbonate (Boc2O): A reagent used in the synthesis of various carbamates.

Uniqueness

This compound is unique due to the presence of both the tert-butyl carbamate and sulfamoyl functional groups. This combination provides enhanced stability and reactivity, making it a valuable compound in organic synthesis and research applications.

Properties

IUPAC Name

tert-butyl N-[(4-sulfamoylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAGKJDZJJRIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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